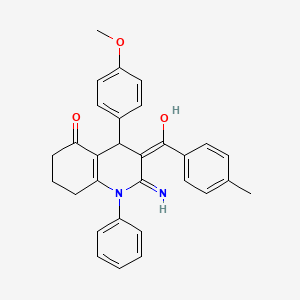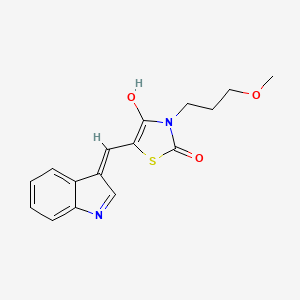
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with amines and ketones under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the quinolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Aromatic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-aminobenzothiazole: Another heterocyclic compound with similar applications in chemistry and biology.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with comparable reactivity and applications.
Uniqueness
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C30H28N2O3 |
|---|---|
Peso molecular |
464.6g/mol |
Nombre IUPAC |
(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O3/c1-19-11-13-21(14-12-19)29(34)28-26(20-15-17-23(35-2)18-16-20)27-24(9-6-10-25(27)33)32(30(28)31)22-7-4-3-5-8-22/h3-5,7-8,11-18,26,31,34H,6,9-10H2,1-2H3/b29-28+,31-30? |
Clave InChI |
BDBVSCOICRQOKF-LXGLTXBHSA-N |
SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4)C5=CC=C(C=C5)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/no-structure.png)
![2,8-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-quinolinecarbohydrazide](/img/structure/B1190960.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B1190964.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B1190966.png)

![4-hydroxy-6-methyl-3-[3-(2-thienyl)acryloyl]-2H-pyran-2-one](/img/structure/B1190968.png)
![5-bromo-N'-[(Z)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B1190975.png)

![5-bromo-N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B1190977.png)
![isopropyl {5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B1190978.png)
